Methyl o-cyclopentylserinate
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Overview
Description
Methyl o-cyclopentylserinate, also known as L-Serine, O-cyclopentyl-, methyl ester, is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is a derivative of serine, an amino acid, and features a cyclopentyl group attached to the oxygen atom of the serine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-cyclopentylserinate typically involves the esterification of L-serine with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl o-cyclopentylserinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: L-serine and cyclopentanol.
Oxidation: Cyclopentanone or cyclopentanal.
Substitution: Various substituted serine derivatives.
Scientific Research Applications
Methyl o-cyclopentylserinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl o-cyclopentylserinate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentyl group enhances its binding affinity to these targets, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopentanecarboxylate: Similar in structure but lacks the serine moiety.
Cyclopentylamine: Contains a cyclopentyl group but differs in functional groups.
L-Serine methyl ester: Similar but lacks the cyclopentyl group.
Uniqueness
Methyl o-cyclopentylserinate is unique due to the presence of both the cyclopentyl group and the serine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-amino-3-cyclopentyloxypropanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-13-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
UJHIPGNKHREBDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COC1CCCC1)N |
Origin of Product |
United States |
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